molecular formula C13H17ClF3N B1423355 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride CAS No. 1354952-47-8

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride

Cat. No. B1423355
CAS RN: 1354952-47-8
M. Wt: 279.73 g/mol
InChI Key: PUURXKPXBANRJP-UHFFFAOYSA-N
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Description

“2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride” is a chemical compound with the molecular formula C13H17ClF3N . It has a trifluoromethyl group attached to a phenyl group, which is further attached to an azepane ring. The compound is a hydrochloride salt, which means it contains a chloride ion .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. Attached to this ring is a phenyl group (a six-membered aromatic ring), which has a trifluoromethyl group (-CF3) attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, affecting its solubility in different solvents. The compound is a hydrochloride salt, which typically means it is more soluble in water compared to its free base .

Scientific Research Applications

Azepanium Ionic Liquids

Azepane, as a seven-member alicyclic secondary amine, plays a foundational role in the creation of a new family of room temperature ionic liquids. This development not only presents a way to utilize azepane, a byproduct of the polyamide industry, but also introduces quaternary azepanium salts with significant potential. These salts display varied liquid temperature ranges influenced by the anion nature and the azepanium cation core substituents, showcasing their promise in applications requiring safe alternatives to volatile organic compound-based electrolytes due to their wide electrochemical windows (Belhocine et al., 2011).

Enantio-enriched Azepanes from l-Proline

The synthesis of 4-substituted α-trifluoromethyl azepanes via ring expansion of trifluoromethyl pyrrolidines, originating from l-proline, demonstrates a method to obtain azepanes with high enantiomeric excess. This process highlights the importance of the trifluoromethyl group in inducing regioselectivity and the potential of these azepanes in various applications where chirality is a critical factor (Masson et al., 2018).

Fluorinated Piperidine and Azepane β-amino Acid Derivatives

A method has been developed for the synthesis of novel trifluoromethyl-containing piperidine and azepane β-amino ester stereoisomers, beginning from unsaturated bicyclic β-lactams. This approach, involving oxidative cleavage followed by ring closure, opens new avenues for the creation of mono- and difluorinated analogs, underscoring the versatility of these compounds in synthetic chemistry (Abrahami et al., 2016).

PKB Inhibitors from Azepane Derivatives

The structural optimization of azepane derivatives for the inhibition of protein kinase B (PKB-alpha) illustrates the medicinal chemistry potential of azepanes. Modifications to improve plasma stability and in vitro inhibitory activity against PKB-alpha were guided by molecular modeling, showing the promise of azepane derivatives as drug candidates (Breitenlechner et al., 2004).

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-7-4-3-6-10(11)12-8-2-1-5-9-17-12;/h3-4,6-7,12,17H,1-2,5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUURXKPXBANRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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